The 7-Carboxy-Coumaran-2-one Scaffold: Synthetic Architectures & Medicinal Utility
The 7-Carboxy-Coumaran-2-one Scaffold: Synthetic Architectures & Medicinal Utility
The 7-carboxy-coumaran-2-one (systematically 7-carboxy-benzofuran-2(3H)-one ) scaffold represents a specialized lactone intermediate with critical utility in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and select kinase modulators.
This technical guide synthesizes the chemical architecture, synthetic pathways, and pharmaceutical applications of this scaffold, moving beyond basic descriptions to provide a self-validating research framework.
Executive Technical Summary
The 7-carboxy-coumaran-2-one moiety is a bicyclic lactone characterized by a benzene ring fused to a furan-2-one ring, bearing a carboxylic acid at the C7 position. This specific regiochemistry is non-trivial; unlike the more common 5- or 6-substituted benzofuranones, the C7-carboxyl group provides a unique vector for hydrogen bonding interactions within enzyme active sites (particularly the nicotinamide-binding pocket of PARP-1) and serves as a pivotal handle for diversifying the scaffold into 7-carboxamide derivatives.
Key Chemical Identity:
-
IUPAC Name: 7-carboxy-1-benzofuran-2(3H)-one
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Molecular Formula: C
H O -
Core Reactivity: The C2-lactone is susceptible to nucleophilic attack (ring opening), while the C7-carboxyl allows for amide coupling without disrupting the bicyclic core under controlled conditions.
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Primary Application: Precursor to 2,3-dihydrobenzofuran-7-carboxamide PARP inhibitors and SIRT2 modulators.
Structural Logic & Pharmacophore Modeling
In medicinal chemistry, the 7-carboxy-coumaran-2-one scaffold is rarely the final drug; it is the architectural key to accessing the bioactive 7-carboxamide motif.
The PARP-1 Connection
PARP-1 inhibitors (like Olaparib or Veliparib) typically require a "nicotinamide mimic" to bind in the NAD+ pocket.
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The Role of C7: The C7-amide group (derived from the C7-carboxyl) forms critical hydrogen bonds with Gly863 and Ser904 residues in the PARP-1 active site.
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The Role of the Lactone (Coumaran-2-one): The lactone ring restricts the rotation of the phenyl ring, reducing the entropic penalty of binding. However, in many final inhibitors, this lactone is either reduced to a dihydrobenzofuran (ether) or preserved as a lactam (phthalazinone) to enhance metabolic stability.
Synthetic Pathways: Causality & Control
The synthesis of 7-carboxy-coumaran-2-one requires navigating the "ortho-effect" to ensure the carboxyl group is placed at C7 rather than C5.
Pathway A: The Modified Pechmann-Type Cyclization (Primary Route)
This method relies on the intramolecular lactonization of 2-hydroxyphenylacetic acid derivatives. To achieve the 7-carboxy substitution, the starting material must be pre-functionalized.
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Precursor Selection: Start with 3-carboxy-2-hydroxyphenylacetic acid (or its diester).
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Lactonization: Acid-catalyzed cyclization closes the furan ring.
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Mechanistic Insight: The phenolic oxygen attacks the acetic acid carbonyl. The C3-carboxyl (which becomes C7 in the benzofuran) is sterically crowded; using a diester precursor often improves yield by preventing premature decarboxylation or intermolecular anhydride formation.
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Pathway B: Palladium-Catalyzed Carbonylation (Scalable Route)
For high-throughput synthesis, carbonylation of a 7-halo precursor is preferred to avoid complex starting material synthesis.
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Substrate: 7-bromo-benzofuran-2(3H)-one .
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Catalytic Cycle: Pd(OAc)
/ Xantphos ligand system. -
Conditions: CO atmosphere (balloon or autoclave), nucleophile (H
O for acid, ROH for ester), and base (Et N).-
Critical Control Point: The lactone ring is sensitive to base hydrolysis. Weak bases and controlled temperatures (80°C) are required to prevent ring-opening of the lactone while favoring the carbonylation at C7.
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Visualization of Synthetic Logic
The following diagram illustrates the divergence from the 7-carboxy core to varying bioactive classes.
Caption: Synthetic divergence of the 7-carboxy-coumaran-2-one scaffold. Note the competition between C7-amidation (desired) and C2-ring opening (undesired).
Experimental Protocol: Synthesis & Validation
This protocol describes the synthesis of the core scaffold and its subsequent conversion to a carboxamide, a common requirement in drug discovery.
Phase 1: Synthesis of 7-Carboxy-benzofuran-2(3H)-one
Objective: Cyclization of 3-carboxy-2-hydroxyphenylacetic acid.
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Reagents: 3-carboxy-2-hydroxyphenylacetic acid (10 mmol), p-Toluenesulfonic acid (pTSA, 1 mmol), Toluene (50 mL).
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Setup: Dean-Stark apparatus to remove water azeotropically.
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Procedure:
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Suspend the acid and pTSA in toluene.
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Reflux vigorously for 4–6 hours. Monitor water collection in the trap.
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Endpoint: TLC (EtOAc:Hexane 1:1) shows disappearance of the polar starting acid and appearance of a less polar spot (Lactone).
-
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Workup:
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Cool to RT. The product often precipitates.
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If precipitated, filter and wash with cold toluene.
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If soluble, wash organic layer with cold water (avoid basic wash to prevent ring opening), dry over MgSO
, and concentrate.
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Validation (NMR):
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H NMR (DMSO-d
): Look for the disappearance of the phenolic OH. The CH of the lactone ring appears as a singlet around 4.0–4.2 ppm . The aromatic region will show a characteristic pattern for the 1,2,3-trisubstituted benzene ring.
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H NMR (DMSO-d
Phase 2: Selective Amidation (The "PARP" Transformation)
Objective: Convert the C7-COOH to C7-CONHR without opening the lactone ring.
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Activation: Dissolve 7-carboxy-coumaran-2-one (1 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour.
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Why Oxalyl Chloride? Thionyl chloride requires heat, which risks polymerizing the lactone. Oxalyl chloride works at 0°C.
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-
Coupling: Evaporate solvent to obtain the acid chloride. Redissolve in DCM and add the amine (e.g., cyclopropylamine for PARP analogs) (1.1 eq) and DIPEA (1.5 eq) at -10°C.
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Critical Step: Quench immediately after completion (approx. 30 mins) with dilute HCl . Do not use basic quench; high pH will hydrolyze the lactone ring (C2) faster than the amide forms.
Reactivity Profile & Troubleshooting
| Reaction Type | Reagent | Outcome | Strategic Note |
| C7-Amidation | R-NH | 7-Carboxamide | Success. Use mild bases (DIPEA) to preserve the lactone. |
| Lactone Hydrolysis | NaOH / H | Ring Opening | Avoid. Irreversible opening to the dicarboxylate salt. |
| Hydrazinolysis | Hydrazine Hydrate | Hydrazide | Risk. Hydrazine attacks C2 (lactone) and C7 (ester/acid), leading to ring-opened hydrazides. |
| C3-Alkylation | LDA, R-X | 3-Substituted | Success. The C3 position is enolizable. Essential for adding potency to PARP inhibitors. |
References
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Discovery of Benzofuran-7-Carboxamides as PARP Inhibitors
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Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.[1]
- Source: Journal of Medicinal Chemistry (via NIH/PubMed).
- Context: Establishes the 7-carboxamide moiety as a critical pharmacophore for PARP-1 selectivity.
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URL:[Link]
-
-
Regioselective Synthesis of Benzofuranones
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Synthesis of Benzofuran-2-one Deriv
- Title: Synthesis of Benzofuran-2-One Derivatives and Evalu
- Source: PMC / NIH.
- Context: Provides the acid-catalyzed lactonization protocols (Method A)
-
URL:[Link]
-
Benzofuran-2(3H)
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Title: Synthetic method of benzofuran-2(3H)-one (CN106336388A).[4]
- Source: Google P
- Context: Industrial scale-up conditions for the core lactone synthesis using hydroxyphenylacetic acid.
- URL
-
Sources
- 1. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
